6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Construction of the Pyridazinone Core: The pyridazinone core is formed through a series of condensation reactions involving hydrazine derivatives and diketones.
Final Assembly: The final step involves coupling the piperidine and pyridazinone moieties under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-10-2-3-12(20)19(17-10)8-11-4-6-18(7-5-11)9-13(14,15)16/h2-3,11H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIMGXHVDXBSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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